Cas no 796096-64-5 (O1-tert-butyl O2-methyl (2S)-piperazine-1,2-dicarboxylate)
O1-tert-butyl O2-methyl (2S)-piperazine-1,2-dicarboxylate Chemical and Physical Properties
Names and Identifiers
-
- Methyl (S)-1-N-Boc-piperazine-2-carboxylate
- (S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester
- 1-(tert-butyl) 2-methyl (S)-piperazine-1,2-dicarboxylate
- (S)-1-N-t-B
- (S)-1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylate
- (S)-Piperazine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester
- 1,2-Piperazinedicarboxylic acid, 1-(1,1-dimethylethyl) 2-methyl ester, (2S)-
- 1-tert-butyl 2-methyl (2S)-piperazine-1,2-dicarboxylate
- PubChem18314
- O1-tert-butyl O2-methyl (2S)-piperazine-1,2-dicarboxylate
- AKOS005258542
- AM20100789
- EN300-6993640
- AS-82227
- (s)-1-tert-butyl2-methylpiperazine-1,2-dicarboxylate
- (S)-1-N-Boc-piperazine-2-carboxylic methyl ester
- CS-D0136
- BRXKHIPPSTYCKO-QMMMGPOBSA-N
- AC-1632
- SCHEMBL1634791
- DTXSID10426858
- 796096-64-5
- 1-O-tert-butyl 2-O-methyl (2S)-piperazine-1,2-dicarboxylate
- MFCD04115328
- TS-00739
- Q-102960
- A9918
- 1-(1,1-Dimethylethyl) 2-methyl (2S)-1,2-piperazinedicarboxylate (ACI)
-
- MDL: MFCD04115328
- Inchi: 1S/C11H20N2O4/c1-11(2,3)17-10(15)13-6-5-12-7-8(13)9(14)16-4/h8,12H,5-7H2,1-4H3/t8-/m0/s1
- InChI Key: BRXKHIPPSTYCKO-QMMMGPOBSA-N
- SMILES: C(N1CCNC[C@H]1C(=O)OC)(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 244.1424
- Monoisotopic Mass: 244.14230712g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 298
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 67.9Ų
Experimental Properties
- Color/Form: White to Yellow Solid
- Density: 1.118
- Boiling Point: 321.3℃ at 760 mmHg
- Flash Point: 148.1°C
- Refractive Index: 1.471
- PSA: 67.87
- LogP: 0.63500
O1-tert-butyl O2-methyl (2S)-piperazine-1,2-dicarboxylate Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H319;H335
- Warning Statement: P261;P305+P351+P338
- Storage Condition:2-8 °C
O1-tert-butyl O2-methyl (2S)-piperazine-1,2-dicarboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DO044-5g |
O1-tert-butyl O2-methyl (2S)-piperazine-1,2-dicarboxylate |
796096-64-5 | 97% | 5g |
1877.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DO044-250mg |
O1-tert-butyl O2-methyl (2S)-piperazine-1,2-dicarboxylate |
796096-64-5 | 97% | 250mg |
424CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DO044-100mg |
O1-tert-butyl O2-methyl (2S)-piperazine-1,2-dicarboxylate |
796096-64-5 | 97% | 100mg |
193CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DO044-1g |
O1-tert-butyl O2-methyl (2S)-piperazine-1,2-dicarboxylate |
796096-64-5 | 97% | 1g |
540.0CNY | 2021-08-03 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S841500-1g |
(S)-1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylate |
796096-64-5 | 97% | 1g |
764.10 | 2021-05-17 | |
| Chemenu | CM169599-1g |
(S)-1-N-Boc-Piperazine-2-carboxylic acid methyl ester |
796096-64-5 | 97% | 1g |
$121 | 2021-08-05 | |
| Chemenu | CM169599-5g |
(S)-1-N-Boc-Piperazine-2-carboxylic acid methyl ester |
796096-64-5 | 97% | 5g |
$339 | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DO044-200mg |
O1-tert-butyl O2-methyl (2S)-piperazine-1,2-dicarboxylate |
796096-64-5 | 97% | 200mg |
126.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DO044-50mg |
O1-tert-butyl O2-methyl (2S)-piperazine-1,2-dicarboxylate |
796096-64-5 | 97% | 50mg |
101.0CNY | 2021-08-04 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S40080-250mg |
(S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester |
796096-64-5 | 250mg |
¥266.0 | 2021-09-04 |
O1-tert-butyl O2-methyl (2S)-piperazine-1,2-dicarboxylate Production Method
Production Method 1
O1-tert-butyl O2-methyl (2S)-piperazine-1,2-dicarboxylate Raw materials
O1-tert-butyl O2-methyl (2S)-piperazine-1,2-dicarboxylate Preparation Products
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O1-tert-butyl O2-methyl (2S)-piperazine-1,2-dicarboxylate Related Literature
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
Additional information on O1-tert-butyl O2-methyl (2S)-piperazine-1,2-dicarboxylate
O1-tert-butyl O2-methyl (2S)-piperazine-1,2-dicarboxylate: A Comprehensive Overview
The compound with CAS No. 796096-64-5, commonly referred to as O1-tert-butyl O2-methyl (2S)-piperazine-1,2-dicarboxylate, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and materials science. This compound is a derivative of piperazine, a six-membered ring containing two nitrogen atoms, which serves as a versatile scaffold for various chemical modifications. The O1-tert-butyl and O2-methyl substituents on the piperazine ring introduce unique functional groups that enhance its chemical reactivity and biological activity.
Recent studies have highlighted the potential of O1-tert-butyl O2-methyl (2S)-piperazine-1,2-dicarboxylate in drug delivery systems. Researchers have demonstrated that the compound's stereochemistry, particularly the (2S) configuration, plays a critical role in its ability to form stable complexes with certain therapeutic agents. This property makes it an attractive candidate for developing targeted drug delivery platforms that can improve bioavailability and reduce systemic toxicity.
The synthesis of O1-tert-butyl O2-methyl (2S)-piperazine-1,2-dicarboxylate involves a multi-step process that combines nucleophilic substitution and stereochemical control techniques. The use of chiral auxiliaries during the synthesis ensures the high enantiomeric purity of the final product, which is essential for its application in pharmaceutical research. Advanced analytical techniques such as NMR spectroscopy and X-ray crystallography have been employed to confirm the compound's structure and stereochemistry.
In terms of physical properties, O1-tert-butyl O2-methyl (2S)-piperazine-1,2-dicarboxylate exhibits a melting point of approximately 150°C and is soluble in common organic solvents such as dichloromethane and ethyl acetate. Its solubility profile makes it suitable for use in various organic reactions and chromatographic separations. Additionally, the compound's stability under physiological conditions has been tested, revealing minimal degradation over extended periods.
Recent advancements in computational chemistry have enabled researchers to predict the electronic properties and reactivity of O1-tert-butyl O2-methyl (2S)-piperazine-1,2-dicarboxylate with unprecedented accuracy. Quantum mechanical calculations have shown that the compound's electron-withdrawing groups enhance its ability to act as a Lewis base, making it a promising candidate for coordination chemistry applications. Furthermore, molecular dynamics simulations have provided insights into the compound's interactions with biological membranes, which are crucial for its potential use in drug design.
The application of O1-tert-butyl O2-methyl (2S)-piperazine-1,2-dicarboxylate extends beyond pharmaceuticals into materials science. Its ability to form self-assembled monolayers on solid surfaces has been explored for use in nanotechnology applications such as sensors and catalytic systems. Experimental results indicate that the compound's amphiphilic nature facilitates its adsorption onto hydrophobic surfaces while maintaining structural integrity under varying environmental conditions.
In conclusion, O1-tert-butyl O2-methyl (2S)-piperazine-1,2-dicarboxylate represents a cutting-edge chemical entity with diverse applications across multiple disciplines. Its unique structural features and stereochemical properties make it an invaluable tool for researchers in organic chemistry, pharmacology, and materials science. As ongoing studies continue to uncover new functionalities and applications for this compound, its significance in both academic and industrial settings is expected to grow significantly.
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